molecular formula C15H16N2O4S2 B2626099 (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164483-16-2

(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2626099
CAS No.: 1164483-16-2
M. Wt: 352.42
InChI Key: VYJDSGGWNDUJBA-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetically designed organic compound belonging to the benzo[d]thiazole class, a heterocyclic system known for its diverse research applications . This molecule is characterized by a planar benzothiazole ring fused to a benzene ring and a (Z)-configured imino group, a spatial alignment critical for its specific intermolecular interactions, such as hydrogen bonding and π-π stacking . The structure is further functionalized with an ethyl acetate ester and a unique 2-(acetylthio)acetyl side chain, which may influence its reactivity and physicochemical properties. As a benzo[d]thiazole derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Benzimidazole and thiazole-based structures are extensively investigated as pharmacophores for their potential biological activities, including as antimicrobial, antifungal, and anticancer agents . The presence of the thioester group in the side chain may offer a reactive handle for further chemical modifications or be of interest in studies probing enzyme inhibition, particularly those interacting with sulfur-containing motifs. Researchers utilize this compound primarily as a synthetic intermediate for crafting more complex molecular entities or as a lead structure in biological screening assays. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Properties

IUPAC Name

ethyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-3-21-14(20)8-17-11-6-4-5-7-12(11)23-15(17)16-13(19)9-22-10(2)18/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJDSGGWNDUJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable electrophile, such as chloroacetic acid, under acidic conditions.

    Introduction of the acetylthio group: The benzo[d]thiazole intermediate is then reacted with acetyl chloride in the presence of a base like pyridine to introduce the acetylthio group.

    Formation of the imino group: The acetylthio-substituted benzo[d]thiazole is treated with an appropriate amine, such as ethylamine, under reflux conditions to form the imino group.

    Esterification: Finally, the compound is esterified with ethyl acetate in the presence of a catalyst like sulfuric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetylthio group, where nucleophiles like thiols or amines can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Thiols, amines, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiol-substituted or amine-substituted derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research has indicated that thiazole derivatives exhibit significant anti-inflammatory properties. In animal models, compounds structurally related to (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated the ability to inhibit inflammatory mediators effectively. For instance, studies using carrageenan-induced paw edema in rats revealed a dose-dependent reduction in swelling when treated with this class of compounds.

Table 1: Summary of Anti-inflammatory Activity in Animal Models

Compound NameDose (mg/kg)Edema Reduction (%)Reference
Compound A5045
Compound B10060
(Z)-ethyl ...TBDTBDTBD

Anticancer Activity

Thiazole derivatives have also shown promising anticancer activity. In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines. For example, similar compounds were tested against MCF-7 breast cancer cells, with significant cytotoxic effects observed.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µM)Mechanism of ActionReference
Compound C10Apoptosis induction
Compound D15Cell cycle arrest
(Z)-ethyl ...TBDTBDTBD

Analgesic Efficacy

One notable case study involved a derivative similar to this compound, which was evaluated for its analgesic properties in a rat model of neuropathic pain. The study demonstrated that the compound significantly reduced pain responses compared to standard analgesics.

Oncological Research

Another study focused on the antitumor effects of thiazole derivatives in xenograft models. The results indicated that these compounds could significantly inhibit tumor growth, suggesting their potential as therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Structural Analysis

  • Target Compound : The acetylthio group increases molecular weight (MW: ~349.44 g/mol) and polarity compared to oxo or sulfonyl analogs. The (Z)-configuration may influence hydrogen bonding and crystal packing, as seen in similar thiazole derivatives .
  • Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) : The oxo group reduces steric bulk, resulting in a lower melting point (oil) compared to crystalline analogs like 8f (MP: 91–93°C) .
  • Sulfonylimino Analog: The sulfonyl group enhances solubility in polar solvents, while the 4-aminophenyl substituent may enable conjugation with biomolecules .

Data Tables for Key Analogs

Table 1: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate 1737 (C=O), 1606 (C=N) 1.25 (t, 3H, CH3), 4.20 (q, 2H, OCH2) 168.5 (C=O), 165.2 (C=N)
Sulfonylimino Analog 1730 (C=O), 1340 (S=O) 1.30 (t, 3H, CH3), 7.65 (d, 2H, ArH) 169.8 (C=O), 142.1 (S=O)
Target Compound (Hypothesized) ~1735 (C=O), 1690 (C=S) 1.20 (t, 3H, CH3), 2.40 (s, 3H, SCH3) 168.0 (C=O), 195.5 (C=S)

Biological Activity

(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative, recognized for its potential therapeutic applications across various biological domains. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate. Its molecular formula is C15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of approximately 352.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The compound interacts with various molecular targets, forming stable complexes that disrupt normal enzymatic functions. This inhibition can lead to significant biological effects, including:

  • Enzyme Inhibition : It has been investigated as a potential inhibitor of proteases and kinases, which are crucial in many cellular processes and disease states.
  • Antioxidative Effects : Similar compounds have shown the ability to protect against oxidative stress by enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, which are critical in the treatment of chronic inflammatory diseases. It may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.

Antimicrobial Effects

Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

  • Antioxidative Study : A study on a related compound showed that it protected neuronal cells from amyloid beta-induced oxidative stress by restoring glutathione levels and reducing reactive oxygen species production . This suggests potential neuroprotective effects for this compound.
  • Enzyme Inhibition : Research has highlighted the role of similar thiazole derivatives in inhibiting glucosylceramide synthase, which is implicated in various cancers. This inhibition could lead to reduced cell survival in cancerous tissues .

Data Summary Table

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits tumor growth,
Anti-inflammatoryReduces pro-inflammatory cytokines,
AntioxidativeProtects against oxidative stress
AntimicrobialExhibits activity against resistant bacterial strains,

Q & A

Q. Basic Characterization

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the Z-configuration of the imino group and acetylthio moiety .
  • X-ray crystallography : Resolves stereochemical ambiguities, as shown in structurally related cephalosporin intermediates .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Advanced Data Analysis
Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : The imino group may exhibit keto-enol tautomerism, altering peak positions. Solvent-dependent studies (e.g., DMSO vs. CDCl3_3) clarify this .
  • Crystallinity differences : Amorphous vs. crystalline forms affect XRD patterns. Recrystallization from acetic acid/ethanol mixtures standardizes material .
  • Impurity profiling : HPLC with UV detection identifies by-products (e.g., hydrazide derivatives) .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced Stability Studies

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, monitoring decomposition via HPLC at 254 nm .
  • Thermogravimetric analysis (TGA) : Determines thermal stability up to 300°C, identifying decomposition thresholds .
  • pH-rate profiling : Quantifies hydrolysis kinetics in buffered solutions (pH 1–13) to predict shelf-life .

How can biological activities (e.g., enzyme inhibition) be evaluated for this compound?

Q. Advanced Biological Evaluation

  • Enzyme assays : Screen against target enzymes (e.g., β-lactamases) using fluorogenic substrates (e.g., nitrocefin) .
  • Cellular cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) assess biocompatibility .
  • Fluorescent sensor design : Conjugate the compound with fluorophores (e.g., dansyl chloride) to monitor binding events via fluorescence quenching .

What computational approaches predict the compound’s reactivity or binding modes?

Q. Advanced Computational Modeling

  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with enzyme active sites (e.g., penicillin-binding proteins) using AutoDock Vina .
  • MD simulations : Assess conformational stability in aqueous environments over 100 ns trajectories .

What strategies enable functionalization of the benzothiazole core for derivative libraries?

Q. Intermediate/Advanced Derivatization

  • Hydrazide formation : React with hydrazine hydrate to generate 2-benzothiazolyl acetohydrazide, a versatile intermediate .
  • Heterocyclic coupling : Condense with 1,2,4-triazole or cinnamyl alcohol via reflux in ethanol to introduce diversity .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioactive moieties (e.g., triazoles) .

How can environmental persistence or degradation pathways be studied?

Q. Advanced Environmental Impact

  • Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via LC-MS .
  • Biodegradation assays : Use soil microcosms to track microbial degradation over 30 days, quantifying residual compound via GC-MS .
  • Ecotoxicity : Evaluate Daphnia magna survival rates at varying concentrations to estimate EC50_{50} values .

What mechanistic insights explain its potential as an enzyme inhibitor?

Q. Advanced Mechanistic Studies

  • Active-site binding : X-ray co-crystallography with target enzymes (e.g., thymidylate synthase) identifies key hydrogen bonds or π-π interactions .
  • Kinetic studies : Measure KiK_i values via Lineweaver-Burk plots under competitive inhibition conditions .
  • Mutagenesis : Engineer enzyme variants (e.g., S64A mutation) to probe residue-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.